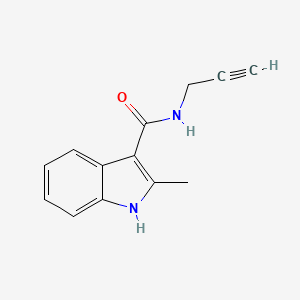![molecular formula C14H18N4O B7473908 N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473908.png)
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as CP-94,253, is a selective antagonist of the dopamine D4 receptor. It is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders.
Wirkmechanismus
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide acts as a selective antagonist of the dopamine D4 receptor. It binds to the receptor and prevents the binding of dopamine, which is a neurotransmitter that plays a key role in regulating mood, motivation, and reward.
Biochemical and Physiological Effects:
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the prefrontal cortex, which is a brain region that plays a key role in regulating attention and working memory. It has also been shown to increase the release of dopamine in the nucleus accumbens, which is a brain region that plays a key role in regulating reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide in lab experiments is its high selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide. One area of research could be to further investigate its potential therapeutic effects in the treatment of schizophrenia, ADHD, and drug addiction. Another area of research could be to investigate its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, future research could focus on developing more water-soluble analogs of N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide to improve its administration in experimental settings.
Synthesemethoden
The synthesis of N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide involves several steps. The first step is the reaction of cyclopentanone with ethyl acetoacetate to form cyclopentanone ethyl acetoacetate. This compound is then reacted with hydrazine hydrate to form 1,3-dimethyl-5-hydrazinylpyrazole. The final step involves the reaction of 1,3-dimethyl-5-hydrazinylpyrazole with 2-chloro-5-nitropyridine to form N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential use in treating various neurological disorders. It has been shown to have potential therapeutic effects in the treatment of schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9-12-7-10(8-15-13(12)18(2)17-9)14(19)16-11-5-3-4-6-11/h7-8,11H,3-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUGKXGJEPVFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)




